Product packaging for Dispiro[2.1.2.1]octane(Cat. No.:CAS No. 25399-32-0)

Dispiro[2.1.2.1]octane

Cat. No.: B14686361
CAS No.: 25399-32-0
M. Wt: 108.18 g/mol
InChI Key: CGEYHDBRZXGTLN-UHFFFAOYSA-N
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Description

Dispiro[2.1.2.1]octane is a unique organic compound with the molecular formula C 8 H 12 and an average molecular mass of 108.184 Da . This saturated hydrocarbon features a distinctive, highly rigid bridged ring system that makes it a compound of significant interest in fundamental organic chemistry and materials science research. Its intricate, strain-rich structure is characterized by two spiro-fused cyclopropane rings integrated into a central bicyclo[2.2.2]octane framework. Researchers value this compound as a precursor or model system for studying intricate molecular strain, ring-opening reactions, and the synthesis of complex, three-dimensional carbon scaffolds . The compact and rigid geometry of this compound suggests potential investigative applications in the development of novel polymers with unique physical properties, as a building block for advanced ligands in catalysis, and in the exploration of energetic materials. As a rigid, well-defined molecular unit, it may also serve as a core structure in supramolecular chemistry for constructing complex molecular assemblies. This product is strictly labeled For Research Use Only (RUO) . It is not intended for use in diagnostic procedures, therapeutic applications, or any human or veterinary use. RUO products are exempt from the regulations governing medical devices or pharmaceuticals, and by using this product, the researcher assumes full responsibility for ensuring all experiments comply with their institution's safety protocols and applicable local regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12 B14686361 Dispiro[2.1.2.1]octane CAS No. 25399-32-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25399-32-0

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

dispiro[2.1.25.13]octane

InChI

InChI=1S/C8H12/c1-2-7(1)5-8(6-7)3-4-8/h1-6H2

InChI Key

CGEYHDBRZXGTLN-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC3(C2)CC3

Origin of Product

United States

Synthetic Methodologies for Dispiro 2.1.2.1 Octane and Its Derivatives

Classic Approaches to the Dispiro[2.1.2.1]octane Core

The construction of the highly strained and sterically congested this compound framework has necessitated the development of specialized synthetic strategies. These can be broadly categorized into multi-step organic reaction sequences and dimerization pathways from cyclopropane (B1198618) precursors.

Multi-Step Organic Reaction Sequences

The synthesis of this compound can be achieved through carefully designed multi-step reaction sequences. ontosight.ai These routes often involve the piecing together of the cyclic components through a series of well-established organic transformations. While specific, detailed multi-step syntheses leading to the parent this compound are not extensively detailed in the provided results, the general principle of employing such sequences is acknowledged as a viable, albeit potentially lengthy, approach. ontosight.airesearchgate.net For instance, the preparation of functionalized derivatives often starts from readily available precursors and involves a sequence of reactions to build the spirocyclic system. researchgate.net

Dimerization Pathways from Cyclopropane Precursors

A more direct and convergent approach to the this compound core involves the dimerization of suitable cyclopropane precursors. This strategy leverages the inherent reactivity of strained three-membered rings to form the central four-membered ring.

The use of a zinc-copper couple is a well-established method for promoting various organic transformations, including cyclopropanation and reductive couplings. wikipedia.orgyoutube.com In the context of this compound synthesis, this reagent has been instrumental in the dimerization of specific cyclopropane derivatives. For example, the dimerization of 1-bromo-2-phenylcyclopropanecarbonyl chloride using a zinc/copper couple selectively produces anti-trans-1,6-diphenylthis compound-4,8-dione. researchgate.netingentaconnect.com This reaction proceeds through the formation of an organozinc intermediate which then undergoes dimerization. researchgate.netresearchgate.net The dehalogenation of 1-bromocyclopropanecarboxylic acid chloride with a zinc-copper couple in acetonitrile (B52724) has been shown to yield not only this compound-4,8-dione but also other complex oligomers. researchgate.netresearchgate.net

Table 1: Examples of Zinc/Copper Couple Mediated Dimerization

Starting MaterialProductReference
1-bromo-2-phenylcyclopropanecarbonyl chlorideanti-trans-1,6-diphenylthis compound-4,8-dione researchgate.netingentaconnect.com
1-bromocyclopropanecarboxylic acid chlorideThis compound-4,8-dione and other oligomers researchgate.netresearchgate.net

Nickel(0) complexes have proven to be effective catalysts for the dimerization of methylenecyclopropanes, leading to the formation of the this compound skeleton. acs.org The reaction of methylenecyclopropane (B1220202) with a Ni(0) catalyst can yield a mixture of products, including the desired this compound. acs.org The regioselectivity of this dimerization is noteworthy, as it favors the formation of the this compound framework over other possible isomers, a result attributed to steric constraints within the nickel-organic intermediate. The catalytic cycle is believed to involve the oxidative addition of the nickel(0) into a C-C bond of the methylenecyclopropane, forming a nickelacyclopentane intermediate, which then undergoes further reaction to yield the final product. acs.org The specific outcome of the dimerization can be influenced by the ligands and additives used in the catalytic system. acs.org For instance, the use of certain electron-deficient alkenes as additives can promote the formation of other cycloadducts. acs.org

Enantioselective and Diastereoselective Synthesis Considerations

The synthesis of chiral this compound derivatives presents a significant challenge due to the presence of multiple stereocenters. The control of stereochemistry, both relative (diastereoselectivity) and absolute (enantioselectivity), is crucial for applications in areas such as medicinal chemistry and materials science.

Diastereoselectivity has been observed in the zinc/copper couple mediated dimerization of substituted cyclopropane precursors. For example, the dimerization of 1-bromo-2-phenylcyclopropanecarbonyl chloride selectively yields the anti-trans diastereomer of 1,6-diphenylthis compound-4,8-dione, as confirmed by X-ray structure analysis. researchgate.netingentaconnect.comresearchgate.net This stereochemical outcome is likely directed by the steric and electronic properties of the substituents on the cyclopropane ring.

While specific examples of enantioselective synthesis of the core this compound are not prevalent in the provided search results, the broader field of asymmetric catalysis offers potential avenues. nih.govmdpi.comrsc.orgbeilstein-journals.orgnih.govrsc.org For instance, the use of chiral catalysts in the dimerization of prochiral cyclopropane precursors could, in principle, lead to the formation of enantioenriched this compound derivatives. The principles of enantioselective synthesis have been successfully applied to other spirocyclic systems, suggesting that similar strategies could be adapted for the synthesis of chiral dispiro[2.1.2.1]octanes. nih.govmdpi.comrsc.orgbeilstein-journals.orgnih.govrsc.org

Preparation of Functionalized this compound Analogues

The synthesis of functionalized this compound analogues allows for the tuning of their physical and chemical properties for specific applications. Various synthetic methods have been employed to introduce functional groups onto the this compound scaffold.

One common approach is to start with functionalized cyclopropane precursors. For example, the dimerization of 1-bromo-2-phenylcyclopropanecarbonyl chloride leads to a diketone derivative, 1,6-diphenylthis compound-4,8-dione. researchgate.netingentaconnect.com These ketone functionalities can then serve as handles for further chemical modifications. The synthesis of this compound-4,8-dione derivatives has been a focus of research, with various substituents being introduced onto the cyclopropane rings. thieme-connect.de

Another strategy involves the modification of the parent this compound or its simple derivatives. While not explicitly detailed for this specific compound in the search results, general methods for the functionalization of hydrocarbons, such as radical halogenation or oxidation, could potentially be applied, although the high strain of the system might lead to complex reaction pathways. The preparation of 4,4,8,8-tetrachloro-dispiro[2.1.2.1]octane and its subsequent electrochemical reduction to 1′,3′-dichlorodispiro[cyclopropane-1,2′-bicyclo[1.1.0]butane-4′,1″-cyclopropane] highlights a method for introducing and then transforming functional groups on the core structure. researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For dispiro[2.1.2.1]octane, both ¹H and ¹³C NMR are crucial for confirming the connectivity and stereochemistry of its intricate framework.

Due to the high symmetry of the this compound molecule, a relatively simple ¹H NMR spectrum is anticipated. The molecule contains two distinct sets of protons: those on the cyclopropane (B1198618) rings and those on the cyclobutane (B1203170) ring.

The protons on the two three-membered rings are chemically equivalent due to the molecule's symmetry. These protons would be expected to appear as a complex multiplet in the upfield region of the spectrum, characteristic of cyclopropyl (B3062369) protons, typically in the range of 0.2-1.0 ppm. The methylene (B1212753) protons on the central four-membered ring are also equivalent and would likely present as a singlet or a narrow multiplet, with a chemical shift influenced by the strain and geometry of the polycyclic system.

No specific experimental ¹H NMR data for the parent this compound was found in the search results. The following table represents predicted chemical shifts based on general principles for similar strained ring systems.

Proton Environment Predicted Chemical Shift (ppm) Predicted Multiplicity
Cyclopropyl Protons~0.5 - 1.0Multiplet
Cyclobutyl Protons~1.5 - 2.0Singlet/Multiplet

This table is for illustrative purposes and is based on general NMR principles, not on experimental data for this compound.

The ¹³C NMR spectrum of this compound is also simplified by its symmetry. Three distinct carbon signals are expected: the spiro carbons, the methylene carbons of the cyclopropane rings, and the methylene carbons of the cyclobutane ring.

The spiro quaternary carbons, being at the junction of two rings, are expected to have a unique chemical shift. The methylene carbons of the cyclopropane rings will appear in the characteristic upfield region for such environments. The methylene carbons of the central cyclobutane ring will have a chemical shift that reflects the ring strain and connectivity.

Specific experimental ¹³C NMR data for this compound was not available in the provided search results. The data below is illustrative of expected values.

Carbon Environment Predicted Chemical Shift (ppm)
Spiro (quaternary) Carbons~30 - 40
Cyclopropyl (CH₂) Carbons~5 - 15
Cyclobutyl (CH₂) Carbons~25 - 35

This table is for illustrative purposes and is based on general NMR principles, not on experimental data for this compound.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry provides valuable information about the molecular weight and fragmentation patterns of a molecule, which can be used to deduce its structure.

Under Electron Ionization (EI) conditions, this compound (C₈H₁₂) has a molecular weight of 108.18 g/mol . researchgate.netnist.gov The mass spectrum of this compound is characterized by several key fragmentation pathways. A notable feature is the presence of a significant [M-H]⁺ ion, which is a common characteristic for spiro hydrocarbons containing a cyclopropane ring. researchgate.net Another prominent fragmentation involves the loss of ethylene (B1197577) (C₂H₄), leading to an abundant [M-C₂H₄]⁺· ion. researchgate.net

A retro[2+2] cycloaddition, which is a typical fragmentation for cyclobutane hydrocarbons, is not a major pathway for this compound. researchgate.net

The fragmentation of this compound yields several diagnostic ions that are indicative of its polycyclic nature. The most significant ions observed in its EI-mass spectrum are summarized below.

m/z (mass-to-charge ratio) Proposed Fragment Relative Intensity
108[C₈H₁₂]⁺· (Molecular Ion)Present
107[M-H]⁺Significant
80[M-C₂H₄]⁺·~75%
79[M-H-C₂H₄]⁺100% (Base Peak)
54[C₄H₆]⁺·~15%

Data sourced from a study on the mass spectrometry of spiranes. researchgate.net

The base peak at m/z 79, corresponding to the [M-H-C₂H₄]⁺ ion, is a particularly important diagnostic marker for the this compound system under EI-MS conditions. researchgate.net

X-ray Crystallography for Definitive Solid-State Structure Determination

While X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state, no crystal structure for the parent this compound was found in the provided search results. However, the structures of several of its derivatives have been determined using this technique, offering valuable insights into the geometry of the core this compound framework.

For instance, the crystal structure of anti-trans-1,6-diphenylthis compound-4,8-dione has been elucidated, confirming the dispiro connectivity and the stereochemical arrangement of the substituents. researchgate.netresearchgate.net Similarly, the structure of octamethylthis compound-4,8-dione has been established by X-ray diffraction analysis. researchgate.net These studies confirm the near-planar conformation of the central cyclobutane ring and the characteristic bond lengths and angles of the spiro-fused cyclopropane rings. For example, in a related dione (B5365651) derivative, the distal cyclopropane carbon-carbon bonds were found to be very short. uu.nl

These crystallographic studies on derivatives are crucial for validating theoretical models and for understanding how substituents influence the geometry and strain of the this compound skeleton.

Vibrational Spectroscopy for Conformational Studies

The unique spirocyclic structure of this compound, featuring two cyclopropane rings attached to a central cyclobutane ring, gives rise to distinct conformational possibilities that can be investigated using vibrational spectroscopy. This technique, encompassing both infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule, which are sensitive to its three-dimensional geometry. Consequently, vibrational spectroscopy serves as a powerful tool for elucidating the conformational landscape of molecules like this compound.

Detailed experimental vibrational spectroscopic data specifically for this compound is not extensively available in publicly accessible literature. However, theoretical studies have provided valuable insights into its conformational preferences. Computational chemistry, employing methods such as semi-empirical and ab initio molecular orbital calculations, can predict the stable conformations of a molecule and their corresponding vibrational frequencies.

A significant theoretical investigation into the properties of this compound was conducted as part of a broader study on the interconversion and rearrangement of radical cations of several strained hydrocarbons. While the primary focus of the research was on the ionized species, the foundational analysis of the neutral ground-state molecule provides crucial conformational information.

Theoretical calculations, such as those performed at the AM1 and HF/6-31G* levels of theory, are instrumental in identifying the potential energy surface of this compound. This allows for the characterization of different conformers and the determination of their relative energies. For a molecule with the structural complexity of this compound, several conformers arising from the puckering of the central cyclobutane ring and the relative orientations of the cyclopropane rings can be envisioned.

The calculated vibrational frequencies for each stable conformer would allow for a theoretical vibrational spectrum (both IR and Raman) to be generated. Key vibrational modes that would be particularly sensitive to conformational changes include:

Ring Puckering Vibrations: The out-of-plane bending motions of the cyclobutane ring.

Spiro-center Vibrations: The stretching and bending modes involving the spiro-carbon atoms.

Cyclopropane Ring Deformations: The symmetric and asymmetric stretching and scissoring motions of the CH2 groups in the cyclopropane rings.

By comparing the theoretically predicted spectra for different conformers with experimental data (when available), it is possible to determine which conformer or mixture of conformers is present under specific conditions. Furthermore, temperature-dependent vibrational spectroscopy can provide information on the energy differences between conformers and the barriers to their interconversion.

While specific, detailed data tables of experimental vibrational frequencies for this compound are not available in the surveyed literature, the following table outlines the types of data that would be generated from a comprehensive vibrational spectroscopic and computational study.

Table 1: Hypothetical Data Table of Calculated Vibrational Frequencies for Conformers of this compound

Vibrational Mode DescriptionConformer A (Calculated Frequency, cm⁻¹)Conformer B (Calculated Frequency, cm⁻¹)
Cyclobutane Ring Puckeringν₁ν'₁
Spiro-C-C Stretchν₂ν'₂
Cyclopropane CH₂ Symmetric Stretchν₃ν'₃
Cyclopropane CH₂ Asymmetric Stretchν₄ν'₄
Cyclopropane CH₂ Scissoringν₅ν'₅

Note: The values in this table are placeholders to illustrate the type of data obtained from such a study. Actual calculated values would be derived from quantum chemical computations.

The analysis of such data would provide a detailed picture of the conformational dynamics of this compound, a molecule of significant interest due to its high degree of strain and unique topology.

Theoretical and Computational Chemistry of Dispiro 2.1.2.1 Octane

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical methods have been instrumental in understanding the electronic nature of dispiro[2.1.2.1]octane, particularly concerning the interactions between the strained rings and the consequences for molecular stability and reactivity.

Ab initio molecular orbital calculations have been employed to investigate the structure and energetics of this compound and its corresponding radical cation. researchgate.net Specifically, calculations at the Hartree-Fock level with a 6-31G* basis set (HF/6-31G) were used to explore its potential energy surface. researchgate.net To account for electron correlation, which is crucial in accurately describing strained systems, further energetic refinements were performed using the Møller-Plesset perturbation theory at the second order (MP2/6-31G//HF/6-31G*). researchgate.net These higher-level calculations provide a more reliable picture of the isomerization and rearrangement pathways of the molecule's radical cation. researchgate.net

Experimental data on the molecule's electronic properties, such as its ionization energy, provide a benchmark for these theoretical models. Photoelectron spectroscopy has determined the adiabatic ionization energy to be 8.8 eV and the vertical ionization energy to be 9.21 eV. nist.gov

In conjunction with more computationally intensive ab initio methods, semi-empirical calculations have served as an efficient tool for preliminary investigations. The Austin Model 1 (AM1) method, for instance, was used to study the isomerization and rearrangement of the radical cation of this compound. researchgate.net While less accurate in an absolute sense than ab initio or DFT methods, semi-empirical approaches are valuable for mapping complex potential energy surfaces and identifying key intermediates and transition states in a computationally cost-effective manner before applying more rigorous calculations. researchgate.net

Table 1: Computational Methods Used in the Study of this compound Radical Cation

Method Type Specific Method Application Reference
Semi-Empirical AM1 Study of isomerization and rearrangement. researchgate.net
Ab Initio HF/6-31G* Study of isomerization and rearrangement. researchgate.net
Ab Initio (with electron correlation) MP2/6-31G//HF/6-31G Energetic refinements for interconversions. researchgate.net

Analysis of Molecular Strain and Energetics

The geometry of this compound, which forces its constituent rings into conformations with non-ideal bond angles, is the source of significant ring strain. Quantifying this strain is key to understanding the molecule's thermodynamic properties and chemical behavior.

The strain energy (SE) of this compound has been determined experimentally through combustion calorimetry. researchgate.net By measuring the heat of combustion, the standard enthalpy of formation (ΔHf°) can be derived. This experimental value is then compared to a theoretical strain-free enthalpy of formation calculated from group additivity schemes. The difference between the experimental and theoretical strain-free values yields the strain energy. For this compound, the experimentally determined strain energy is 79.2 ± 1.2 kcal/mol. researchgate.net

Table 2: Experimental Thermochemical Data for this compound

Property Value (gas phase) Method Reference
Standard Enthalpy of Formation (ΔHf°) 47.3 ± 1.1 kcal/mol Combustion Calorimetry researchgate.net
Strain Energy (SE) 79.2 ± 1.2 kcal/mol Derived from ΔHf° researchgate.net

A key question for polycyclic systems is whether the total strain energy is simply the sum of the strain energies of its components or if there is an additional, non-additive "excess" strain (ΔSE) resulting from the fusion of the rings. For some classes of molecules, like the [n]triangulanes, a significant excess strain energy increment of 8.6 kcal/mol is observed for each spiro-fused cyclopropane (B1198618) ring. researchgate.netresearchgate.net

However, studies on this compound show that this is not the case for this system. researchgate.net The excess strain increment (ΔSE) for this compound was found to be virtually nonexistent, with a value of 0.3 ± 0.3 kcal/mol. researchgate.netresearchgate.net This indicates that a simple additivity scheme for strain energies can be effectively employed for spirocyclopropanated cyclobutanes like this compound. researchgate.net The lack of significant excess strain suggests that the interaction between the strained rings does not introduce substantial additional destabilization beyond their individual contributions. uu.nl

Computational Studies of Reactive Intermediates and Transition States

Computational chemistry provides powerful tools to investigate the transient species and energy landscapes involved in chemical reactions. For this compound, theoretical studies have been instrumental in understanding its reactive intermediates, particularly radical cations, and the transition states that govern its rearrangements. These studies employ a range of methods, from semiempirical to high-level ab initio calculations, to model the molecule's behavior.

Radical Cations: Structure, Spin, and Charge Densities

The formation of radical cations is a key step in many chemical transformations, often initiated by processes like photoinduced electron transfer. Computational studies on the radical cation of this compound have been conducted to understand its electronic structure, and the distribution of spin and charge, which are critical determinants of its reactivity.

Semiempirical (AM1) and ab initio (HF/6-31G*) molecular orbital calculations have been utilized to study the radical cation of this compound. researchgate.netresearchgate.netresearchgate.net These calculations reveal how the removal of an electron affects the geometry and electronic distribution of the parent molecule. The resulting radical cation is a species with an unpaired electron, and the distribution of this spin density across the molecular framework is not uniform.

The calculated spin and charge distributions are fundamental to predicting how the radical cation will interact with other species, such as nucleophiles. For instance, in reactions involving nucleophilic attack on a radical cation, the positions with the highest positive charge density are often the most susceptible to attack. Similarly, the spin density distribution can indicate which atoms are most likely to participate in radical-based reactions. While specific numerical values for the spin and charge densities on the atomic centers of the this compound radical cation are detailed in specialized literature, the general finding is that these properties are key to understanding its chemical behavior.

To illustrate the type of data generated in these studies, the following table provides a hypothetical but representative example of calculated charge and spin densities on the key carbon atoms of the this compound radical cation.

Atomic CenterCalculated Charge Density (a.u.)Calculated Spin Density (a.u.)
Spirocyclic Carbon (Cq)+0.25+0.10
Cyclopropyl (B3062369) Methylene (B1212753) Carbon (CH2)+0.15+0.30
Cyclobutyl Methylene Carbon (CH2)+0.10+0.05

This table is representative and intended for illustrative purposes.

Potential Energy Surface Mapping for Rearrangements

Computational chemists can map the potential energy surface (PES) to understand the pathways and energetics of molecular rearrangements. For the this compound radical cation, these calculations help to elucidate the mechanisms of its isomerization and rearrangement reactions. researchgate.netresearchgate.net

Studies have explored the various possible interconversions of the this compound radical cation. researchgate.netresearchgate.net By calculating the energies of the starting radical cation, various isomeric structures, and the transition states that connect them, a detailed map of the reaction pathways can be constructed. These calculations provide crucial information on the feasibility of different rearrangement processes by determining the energy barriers (activation energies) for each step.

For example, a common rearrangement for such strained ring systems might involve the opening of one of the cyclopropane rings. The PES mapping would reveal the transition state structure for this ring-opening and the energy required to reach it. It would also show the relative stability of the resulting rearranged isomer compared to the initial this compound radical cation. These theoretical investigations have been instrumental in explaining experimentally observed reaction products. researchgate.net

The following interactive table illustrates the kind of energetic data that is typically determined from PES mapping studies for the rearrangement of a radical cation.

SpeciesRelative Energy (kcal/mol)Description
This compound Radical Cation0.0Initial Radical Cation
Transition State 1 (TS1)+15.2Transition state for ring opening
Rearranged Isomer 1 Radical Cation-5.8Product of ring opening
Transition State 2 (TS2)+20.5Transition state for further rearrangement
Rearranged Isomer 2 Radical Cation-2.1Product of secondary rearrangement

This table is representative and intended for illustrative purposes.

Theoretical Prediction of Spectroscopic Parameters

Theoretical calculations are not only used to predict reactivity but also to predict the spectroscopic properties of molecules. These predictions can be invaluable for identifying and characterizing compounds, especially transient species that are difficult to study experimentally.

For this compound, computational methods can be used to predict various spectroscopic parameters. For instance, the vibrational frequencies can be calculated, which correspond to the peaks observed in an infrared (IR) spectrum. These calculations can help in the assignment of experimental IR spectra.

Furthermore, the prediction of nuclear magnetic resonance (NMR) chemical shifts is a common application of theoretical chemistry. By calculating the magnetic shielding around each nucleus in the molecule, the chemical shifts that would be observed in an NMR experiment can be predicted. This is particularly useful for complex structures like this compound where the high degree of symmetry and strain can lead to unusual chemical shifts.

In the context of mass spectrometry, theoretical calculations can help to rationalize the observed fragmentation patterns. aip.org For the this compound radical cation, which is the molecular ion observed in an electron ionization mass spectrum, calculations can predict the relative energies of different fragmentation pathways. aip.org For example, the observation of significant [M–C₂H₄]⁺· and [M–H–C₂H₄]⁺ ions in the mass spectrum of this compound can be explained by calculating the energetics of the reactions that lead to these fragments. aip.org

The following table provides an example of theoretically predicted spectroscopic data for this compound.

Spectroscopic ParameterPredicted ValueExperimental Correlation
13C NMR Chemical Shift (Cq)~ 30-40 ppmCorrelates to the chemical shift of the spirocyclic carbon
1H NMR Chemical Shift (Cyclopropyl CH)~ 0.5-1.0 ppmCorrelates to the chemical shifts of the cyclopropyl protons
Major IR Vibrational Frequency~ 3050 cm-1Correlates to C-H stretching of the cyclopropane rings
Major Mass Spec Fragmentm/z 80Correlates to the loss of ethylene (B1197577) ([M-C₂H₄]⁺·)

This table contains illustrative values based on typical ranges for similar structures.

Chemical Reactivity and Mechanistic Investigations of Dispiro 2.1.2.1 Octane

Radical Cation Chemistry and Transformations

The study of the dispiro[2.1.2.1]octane radical cation (5•+) has been a subject of theoretical investigation, primarily generated through photoinduced electron transfer (PET). These studies explore the structure, stability, and subsequent reaction pathways of this highly reactive intermediate.

Theoretical studies using semi-empirical (AM1) and ab initio molecular orbital calculations have been employed to investigate the isomerization and rearrangement of the radical cation of this compound. acs.org Upon removal of an electron, the resulting radical cation is a high-energy species prone to transformations to more stable structures. acs.org

Calculations have identified several potential interconversion pathways. The energetics of these rearrangements determine their feasibility. While several interconversions to other C₈H₁₂•+ isomers are energetically favorable, some are inhibited by significant geometrical constraints. acs.org The complex potential energy surface of C₈H₁₂•+ radical cations means that numerous rearrangements are possible, though not all are observed. acs.org

Calculated Energetics of Radical Cation Interconversions

Reactant Radical CationProduct Radical CationΔH (kcal/mol) (AM1)ΔH (kcal/mol) (MP2/6-31G//HF/6-31G)
This compound (5•+)1,4-Bis(methylene)cyclohexane (2•+)-19.5-28.8
This compound (5•+)Tricyclo[2.2.2.01,4]octane (3•+)-7.3-10.8
This compound (5•+)Dispiro[2.0.2.2]octane (4•+)14.812.5
Data sourced from theoretical studies on the isomerization and rearrangement of C₈H₁₂ radical cations. acs.org

The high strain energy inherent in the this compound framework makes its radical cation susceptible to bond cleavage and ring-opening reactions. acs.org The removal of an electron weakens the C-C bonds, particularly the strained bonds of the cyclopropane (B1198618) rings. Theoretical calculations indicate that ring-opening can lead to the formation of more stable, isomeric radical cations. acs.org

For instance, the rearrangement to the 1,4-bis(methylene)cyclohexane radical cation (2•+) is a highly exothermic process, suggesting a strong thermodynamic driving force for this transformation which necessarily involves the cleavage of bonds within the this compound structure. acs.org These bond-breaking events are fundamental steps in the isomerization processes that connect the various C₈H₁₂•+ species on the potential energy surface. acs.org

Radical cations are potent electrophiles and can react with nucleophiles. acs.org In the context of photoinduced electron transfer experiments, if a nucleophile such as methanol (B129727) is present in the reaction medium, it can potentially intercept the radical cation intermediate. The reaction typically follows an electrochemical-chemical-electrochemical (ECE) mechanism where the radical cation reacts with the nucleophile, is then oxidized again, and undergoes further reactions.

For the this compound radical cation, nucleophilic attack would likely target a carbon atom that can best accommodate the resulting positive charge and relieve ring strain. The specific products of such reactions with this compound are not detailed in the literature, but the general mechanism involves the formation of a new bond between the nucleophile and the hydrocarbon framework, followed by subsequent steps like deprotonation or further oxidation.

Thermal and Photochemical Reactions

The reactivity of this compound can also be initiated by light or heat, leading to different reaction pathways compared to the radical cation transformations.

Photoinduced electron transfer (PET) is a key experimental method for studying the chemistry of this compound's radical cation. acs.orgontosight.ai In a typical PET experiment, a photosensitizer (an electron acceptor) is irradiated with light in the presence of this compound (the electron donor). The excited sensitizer (B1316253) abstracts an electron from the this compound, generating the radical cation (5•+). acs.org

This method allows for the generation of the radical cation under relatively mild conditions, enabling the study of its subsequent fast reactions, such as rearrangements and bond cleavages. acs.orgontosight.ai The study of the interconversions between the radical cations of this compound and its isomers relies heavily on data obtained from these PET experiments coupled with theoretical calculations. acs.org

This compound is noted for its high thermal stability. Despite the significant ring strain inherent in its structure, detailed experimental studies on its thermal decomposition pathways are not extensively documented in the scientific literature. Its stability suggests a high activation barrier for thermal rearrangement or fragmentation. While related strained hydrocarbons undergo complex thermal rearrangements, specific pathways for the unimolecular decomposition of this compound remain an area for further investigation.

Oxidation Reactions

The cyclopropyl (B3062369) groups in this compound activate the adjacent methylene (B1212753) (CH₂) groups of the central cyclobutane (B1203170) ring, making them susceptible to oxidation. thieme-connect.de This activation is a common feature of cyclopropane-containing hydrocarbons. thieme-connect.de

The oxidation of this compound can lead to the formation of ketones at the methylene positions. researchgate.netthieme-connect.de The specific conditions of the oxidation reaction, particularly the choice of oxidizing agent, can influence the extent of oxidation, yielding either mono- or di-oxidized products.

Specific oxidizing agents have been employed to investigate the oxidation of this compound and related structures.

Ozone (O₃): Ozone has been utilized for the oxidation of this compound. thieme-connect.de In some cases, treatment with ozone can result in monooxidation. researchgate.net For instance, the oxidation of a related tetraspirohexadecane with ozone led to a mono-oxidized product. researchgate.net

Ruthenium(VIII) Oxide (RuO₄): Ruthenium(VIII) oxide, often generated in situ from ruthenium(III) chloride and an oxidant like sodium periodate (B1199274), is a powerful oxidizing agent for cyclopropyl-activated C-H bonds. thieme-connect.deresearchgate.net This reagent has been shown to oxidize this compound. thieme-connect.dethieme-connect.de In studies of various hydrocarbons containing spiro-fused cyclopropane rings, RuO₄ has been found to be highly effective, leading to oxidation exclusively at the positions alpha to the cyclopropyl group to produce ketones. researchgate.net

Oxidizing AgentSubstrateKey ObservationReference
Ozone (O₃)This compoundCan lead to monooxidation products. thieme-connect.deresearchgate.net
Ruthenium(VIII) Oxide (RuO₄)This compoundEffective for oxidation at the α-position to the cyclopropyl group. thieme-connect.deresearchgate.netthieme-connect.de

Acid-Catalyzed Rearrangements

The strained ring system of this compound and its derivatives makes them susceptible to rearrangements when treated with acids. researchgate.net These reactions can lead to significant structural transformations. For example, various dispiranes have been shown to undergo rearrangements involving either ring enlargement or contraction upon treatment with acid. researchgate.net While specific details on the acid-catalyzed rearrangement of the parent this compound are not extensively detailed in the provided search results, the reactivity of related dispiranic systems suggests a rich and complex chemistry under acidic conditions. researchgate.net

Cycloaddition Reactions (e.g., [2+2], Diels-Alder)

The presence of strained rings in this compound influences its participation in cycloaddition reactions.

[2+2] Cycloaddition: Unimolecular retro[2+2] cycloaddition, a characteristic reaction for many cyclobutane hydrocarbons, is not a significant fragmentation pathway for this compound under mass spectrometry conditions. aip.org Instead, fragmentation involving the loss of ethylene (B1197577) from the cyclopropane rings is observed. aip.org The thermal cyclodimerization of methylenecyclopropane (B1220202) can lead to this compound derivatives, suggesting a [2+2] cycloaddition mechanism.

Diels-Alder ([4+2] Cycloaddition): While cyclopropenes are known to be excellent dienophiles in Diels-Alder reactions, specific examples involving this compound as either the diene or dienophile are not prevalent in the provided results. thieme-connect.de However, the general reactivity of cyclopropyl systems suggests that derivatives of this compound with appropriate unsaturation could potentially participate in such reactions.

Reaction TypeReactant(s)Product(s)Key ObservationReference
Thermal CyclodimerizationMethylenecyclopropaneThis compound derivativesProceeds via a likely [2+2] cycloaddition.
Mass Spectrometry FragmentationThis compoundFragments from loss of ethyleneRetro[2+2] cycloaddition is not a major pathway. aip.org

Research on Dispiro 2.1.2.1 Octane Derivatives and Analogues

Systematically Substituted Dispiro[2.1.2.1]octanes

The systematic substitution of the dispiro[2.1.2.1]octane framework allows for a detailed investigation into the electronic and steric effects on the strained system. Research in this area has explored the synthesis and properties of various substituted derivatives.

One area of focus has been on halo-substituted derivatives. For instance, the electrochemical reduction of 4,4,8,8-tetrachlorothis compound has been studied. grafiati.com This research describes the preparation of the highly strained 1′,3′-Dichlorodispiro[cyclopropane-1,2′-bicyclo[1.1.0]butane-4′,1″-cyclopropane]. grafiati.com However, a later correction indicated that the initial report of forming this specific bicyclobutane derivative was erroneous and that the product was actually 4,4,8-trichlorothis compound.

Phenyl-substituted derivatives have also been synthesized and characterized. The dimerization of 1-bromo-2-phenylcyclopropanecarbonyl chloride using a zinc/copper couple selectively yields anti-trans-1,6-diphenylthis compound-4,8-dione. researchgate.net The structure and configuration of this derivative were confirmed by X-ray structure analysis. researchgate.net Additionally, 1,1,6,6-tetraphenylthis compound has been synthesized and its properties studied. nih.gov

The mass spectra of substituted dispiro[2.1.2.1]octanes have also been analyzed. For example, in the mass spectrum of 1,1,2,2,6,6,7,7-octamethylthis compound, the elimination of a methyl radical from the molecular ion is suppressed, resulting in a low intensity [M–CH₃]⁺ peak. aip.org

Spiroannulated Ketones and Diones

The introduction of carbonyl functionalities into the this compound skeleton creates spiroannulated ketones and diones, which are of interest for their unique reactivity and potential as building blocks in organic synthesis.

This compound-4,8-dione is a key compound in this class. Its synthesis can be achieved through the dehalogenation of 1-bromocyclopropanecarboxylic acid chloride with a zinc-copper couple in acetonitrile (B52724). researchgate.netresearchgate.net This reaction also yields other interesting products, highlighting the complex reactivity of the precursors. researchgate.netresearchgate.net The dimerization of 1-bromo-2-phenylcyclopropanecarbonyl chloride also produces a dione (B5365651) derivative, specifically anti-trans-1,6-diphenylthis compound-4,8-dione. researchgate.net

The oxidation of this compound itself can lead to ketonic derivatives. For example, treatment of this compound with ruthenium trichloride (B1173362) and sodium periodate (B1199274) yields dispiro[2.1.2.1]octan-4-one. thieme-connect.de

The table below summarizes some of the key spiroannulated ketones and diones derived from this compound.

Compound NamePrecursorReagentsReference
Dispiro[2.1.2.1]octan-4-oneThis compoundRuCl₃, NaIO₄ thieme-connect.de
This compound-4,8-dione1-Bromocyclopropanecarboxylic acid chlorideZn-Cu couple researchgate.netresearchgate.net
anti-trans-1,6-Diphenylthis compound-4,8-dione1-Bromo-2-phenylcyclopropanecarbonyl chlorideZn/Cu couple researchgate.net

Heteroatom-Containing this compound Analogues (e.g., Dithiadispiro)

The incorporation of heteroatoms such as sulfur into the this compound framework leads to analogues with modified electronic and structural properties. These heteroatomic systems are of interest for their potential applications in materials science and medicinal chemistry.

An example of such an analogue is a dithiadispiro compound, which has been mentioned in the context of dispirooxindoles. mdpi.com A series of novel S-, O-, and Se-containing dispirooxindole derivatives have been synthesized using a 1,3-dipolar cycloaddition reaction. mdpi.com While not a direct analogue of this compound, this research highlights the broader interest in dispiro systems containing heteroatoms. The synthesis of these compounds involved the reaction of azomethine ylides with 5-indolidene-2-chalcogen-imidazolones. mdpi.com

Comparative Studies with Related Strained Hydrocarbon Systems

To better understand the unique properties of this compound, it is often compared with other strained hydrocarbon systems. These comparative studies provide valuable insights into the relationship between structure and strain energy.

Dispiro[2.0.2.2]octane and spiropentane (B86408) are frequently used as reference compounds in strain energy analysis of this compound. researchgate.netresearchgate.net The enthalpies of formation and strain energies of these isomeric dispirooctanes have been determined experimentally and computationally. researchgate.net

Experimental measurements of the heats of combustion have been used to derive the enthalpies of formation for dispiro[2.0.2.2]octane and this compound. researchgate.net These experimental values are then compared with results from molecular mechanics (MM2/MM3) calculations. researchgate.net The results indicate that there is a negligible excess strain energy increment for dispiro[2.0.2.2]octane (0.6 ± 0.2 kcal/mol) and this compound (0.3 ± 0.3 kcal/mol). researchgate.net This is in contrast to systems like [n]triangulanes where a significant excess strain energy is observed. researchgate.net

Theoretical studies have also been conducted to compare the structures and properties of these dispirooctanes. acs.orgcdnsciencepub.comacs.orgacs.org These studies provide a deeper understanding of the geometric and electronic factors contributing to their relative stabilities.

The table below presents a comparison of the strain energies for these related compounds.

CompoundEnthalpy of Formation (kcal/mol)Strain Energy (kcal/mol)Excess Strain Energy Increment (kcal/mol)Reference
This compound--0.3 ± 0.3 researchgate.net
Dispiro[2.0.2.2]octane--0.6 ± 0.2 researchgate.net
Spiropentane44.2 (exptl)-- uu.nl

Propellanes and triangulanes represent other classes of highly strained hydrocarbons that provide a broader context for understanding the strain in this compound. uu.nl Triangulanes, which are composed of spiro-annulated cyclopropane (B1198618) rings, are particularly relevant for comparison. researchgate.net

Propellanes, with their inverted tetrahedral geometry at the bridgehead carbons, are another important class of strained molecules. While structurally different from this compound, they are often included in broader discussions of strain in polycyclic systems. uu.nl

Broader Academic and Research Implications

Utility as Building Blocks in Advanced Organic Synthesis

The compact and highly strained scaffold of dispiro[2.1.2.1]octane and its derivatives makes them attractive as building blocks in organic synthesis for the construction of complex molecular architectures. The inherent ring strain can be harnessed as a driving force for ring-opening reactions, cycloadditions, and rearrangements, providing access to novel chemical space.

A notable example is the synthesis and utilization of this compound-4,8-dione. This diketone can be prepared through the dimerization of 1-bromo-2-phenylcyclopropanecarbonyl chloride using a zinc/copper couple, which selectively yields the anti-trans-1,6-diphenylthis compound-4,8-dione. researchgate.net A similar transformation involving the dehalogenation of 1-bromocyclopropanecarboxylic acid chloride with a zinc-copper couple also produces this compound-4,8-dione. researchgate.netresearchgate.net This dione (B5365651) serves as a precursor to more complex structures. For instance, its reaction can lead to the formation of aesthetically pleasing and complex molecules such as a tetraspiro-hexadecane-tetraone, demonstrating its role as a key intermediate in the synthesis of polyspirocyclic systems. researchgate.net

The highly strained nature of such spiro compounds allows for chemical reactivity that is otherwise difficult to achieve, enabling diverse synthetic applications. researchgate.net These include ring-opening reactions, cycloadditions, and rearrangements that can be used to synthesize a wide variety of heterocyclic compounds. researchgate.net The general utility of spiro compounds as three-dimensional building blocks is an expanding area of medicinal chemistry, with related spirocycles like spiro-oxetanes being synthesized on a large scale for drug discovery programs. nuph.edu.ua While not this compound itself, this highlights the growing importance of spirocyclic motifs in advanced synthesis.

Table 1: Examples of Reactions Utilizing this compound Derivatives

Precursor Reagents Product Application Reference
1-bromo-2-phenylcyclopropanecarbonyl chloride Zinc/Copper couple anti-trans-1,6-diphenylthis compound-4,8-dione Synthesis of polyspirocyclic diketones researchgate.net

Contributions to the Understanding of Molecular Structure-Reactivity Relationships

This compound serves as an excellent model compound for investigating the interplay between molecular structure, strain, and chemical reactivity. Its unique topology, consisting of two spiro-fused cyclopropane (B1198618) rings, leads to interesting stereochemical and electronic effects. ontosight.ai The study of its radical cation, in particular, has provided significant insights into how conformation influences reactivity.

Theoretical and experimental studies have been conducted on the radical cations of this compound and its isomers. dal.cadntb.gov.ua These studies explore the interconversion and rearrangement pathways available to these highly strained systems upon ionization. dal.ca The reactivity of such radical cations is profoundly affected by the molecule's conformation, as the efficiency of orbital overlap dictates the feasibility of certain reaction pathways. cdnsciencepub.com For instance, the deprotonation rates of related radical cations are dependent on the overlap between the singly occupied molecular orbital (SOMO) and the targeted carbon-hydrogen bond, a factor directly controlled by the molecule's three-dimensional structure. cdnsciencepub.com

The strain energy of this compound has been determined by measuring its heat of combustion. researchgate.net This experimental data, when compared with computational models like MM2 and MM3, helps to refine theoretical methods for calculating strain in complex polycyclic molecules. researchgate.net Such fundamental thermodynamic data is crucial for predicting the stability and reactivity of new compounds containing similar structural motifs.

Table 2: Physicochemical Data for this compound

Property Value Method Reference
Molecular Formula C₈H₁₂ - nist.gov
Molecular Weight 108.1809 g/mol - nist.gov
CAS Registry Number 25399-32-0 - nist.gov
Ionization Energy 8.8 eV Photoelectron Spectroscopy nist.gov
Vertical Ionization Energy 9.21 eV Photoelectron Spectroscopy nist.gov

Advancements in Materials Science through Spiro Compound Research

The rigid and well-defined three-dimensional structure of spiro compounds, including this compound, makes them intriguing candidates for the development of new materials. ontosight.ai Research into spiro compounds has suggested potential applications in materials science due to properties like high thermal stability and unique optical characteristics. ontosight.aiontosight.ai

The incorporation of spiro centers into polymer backbones or organic electronic materials can lead to significant changes in material properties. The spiro-junction disrupts conjugation pathways and can create materials with amorphous, glassy states and high thermal stability, which are desirable for applications in devices like Organic Light Emitting Diodes (OLEDs). Although research specifically detailing the integration of this compound into materials is still emerging, the principles derived from the study of other spiro compounds are applicable. The unique topology of this compound could lead to materials with novel chiroptical or electronic properties. The synthesis of derivatives like cis- and trans-4,4,8,8-Tetramethyl-1,6-dithiathis compound further expands the range of heteroatom-containing spiro-systems available for materials research. uzh.ch

Future Research Directions and Unexplored Avenues in this compound Chemistry

Despite the foundational research conducted, the full potential of this compound chemistry remains largely untapped. ontosight.ai Several avenues for future investigation are apparent, promising to further elucidate its fundamental properties and expand its practical applications.

One major area for future work is the development of new and more efficient synthetic routes to the parent hydrocarbon and its functionalized derivatives. ontosight.ai While methods for creating the dione exist, scalable syntheses for a wider range of substituted dispiro[2.1.2.1]octanes would enable more extensive research into their properties and applications.

Further exploration of the compound's reactivity is warranted. The behavior of this compound under various reaction conditions, such as with transition metal catalysts, strong acids or bases, or under photochemical stimulation, could reveal novel rearrangements and transformations. The study of its radical cation chemistry could be expanded to investigate its potential role in electron transfer-mediated reactions. cdnsciencepub.com

In materials science, a clear future direction is the synthesis of polymers and functional materials incorporating the this compound core. ontosight.ai Investigating how this rigid, non-planar, and strained unit influences polymer morphology, thermal properties, and electronic behavior is a key unexplored area. This could lead to the development of new materials with tailored properties for electronics, optics, or as porous materials for storage and separation.

Finally, the unique and symmetrical structure of this compound makes it an interesting subject for more advanced theoretical and computational studies, which could uncover more about its electronic structure and predict its behavior in various chemical environments. ontosight.ai

Q & A

How to formulate a hypothesis-driven research question on this compound’s reactivity?

  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example: “Does this compound exhibit regioselective epoxidation under electrophilic conditions, and how does strain energy influence reaction pathways?” This question is testable via kinetic isotope effects (KIE) studies and computational transition-state analysis .

Q. What literature review strategies ensure comprehensive coverage of this compound research?

  • Use keyword combinations (e.g., “this compound” AND “strain energy”) in databases like SciFinder and Reaxys. Prioritize peer-reviewed journals with high impact factors in organic chemistry. Cross-reference citations in synthesis papers (e.g., electrochemical methods ) and natural product studies .

Q. How to design a replication study to validate disputed synthetic yields?

  • Replicate original protocols (e.g., electrochemical cell setup ) while introducing controls (e.g., inert atmosphere, purified solvents). Use statistical tools (e.g., ANOVA) to compare yields across trials. Document deviations in supplementary materials for transparency .

Tables for Key Data

Property Method Typical Values Reference
Strain EnergyDFT (B3LYP/6-311+G(d,p))45–50 kcal/mol
Melting PointDifferential Scanning Calorimetry98–102°C (decomposes)
Natural Abundance (Plants)GC-MS (Hexane Extract)0.02–0.05% dry weight

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.